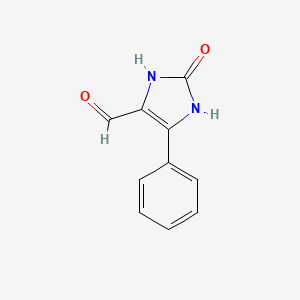

2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-oxo-5-phenyl-1,3-dihydroimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-6-8-9(12-10(14)11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWJQXUBBJHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic sequence:

- Starting Materials : Benzaldehyde (or substituted benzaldehydes) and α-amino acid derivatives or amino esters.

- Formation of Imidazoline or Imidazolidinone Intermediate : Condensation of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride under controlled heating, often solvent-free or in ethanol, to form imidazoline-4-one or imidazolidinone derivatives.

- Oxidative Cyclization : Use of oxidizing agents (e.g., ammonium iron(II) sulfate) to induce ring closure and formation of the 2-oxo-imidazole ring system.

- Formylation : Introduction of the aldehyde group at the 4-position is achieved either by using aldehyde-containing precursors or by selective oxidation of methyl or hydroxymethyl groups attached to the imidazole ring.

Specific Synthetic Example

A representative synthesis involves:

- Mixing equimolar amounts of benzaldehyde, ethyl cyanoacetate, and ethyl glycinate hydrochloride.

- Heating the mixture at 70 °C for 2 hours under neat or solvent conditions (e.g., ethanol or 1,4-dioxane).

- The reaction proceeds via nucleophilic attack of the amine on the carbonyl of ethyl cyanoacetate, followed by ring closure to form the imidazole core.

- The product is isolated by filtration and recrystallization.

Catalysts and Reaction Conditions

- The reaction can be catalyzed by mild bases such as triethylamine to activate amino groups.

- Heating modes include reflux in ethanol or solvent-free heating at 70 °C.

- Reaction times typically range from 2 to 4 hours to optimize yield and minimize impurities.

- Oxidative cyclization may be performed with ammonium iron(II) sulfate or other mild oxidants to avoid over-oxidation.

Yields and Purification

- Yields for imidazole derivatives prepared by this method range from 75% to over 90%, depending on the exact conditions and substituents.

- Products are purified by recrystallization from ethanol or other suitable solvents.

- TLC monitoring is used to track reaction progress and purity.

Comparative Table of Preparation Parameters

Mechanistic Insights and Research Findings

- The reaction mechanism involves initial nucleophilic attack of the amine on the activated carbonyl of ethyl cyanoacetate, forming cyanoacetamido intermediates.

- Subsequent intramolecular nucleophilic attack and ring closure yield the imidazole ring.

- The aldehyde group at the 4-position is introduced either by direct use of aldehyde-containing starting materials or via oxidation of methyl groups attached to the ring.

- Spectroscopic analyses (IR, 1H NMR, 13C NMR) confirm the presence of characteristic imidazole carbonyl and aldehyde functionalities.

- Optimization studies indicate that reaction time beyond 2 hours may lead to impurities, highlighting the importance of controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: 2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carboxylic acid.

Reduction: 2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-methanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carbaldehyde serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its structural attributes allow for various chemical transformations, including oxidation to carboxylic acids and reduction to primary alcohols.

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Properties : Investigations have shown that derivatives can inhibit the growth of various microbial strains.

- Anticancer Potential : Research has suggested that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its ability to interact with biological targets can be leveraged to design new pharmaceuticals aimed at treating infections or cancer.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Hydrogen Bonding and Crystallography

The oxo and carbaldehyde groups in the target compound participate in hydrogen-bonding networks, influencing crystal packing and stability. In contrast, carboxylic acid analogs form stronger intermolecular hydrogen bonds, often leading to higher melting points . Ethyl esters, being less polar, typically exhibit lower solubility in aqueous media .

Biological Activity

2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carbaldehyde (CAS No. 1820638-81-0) is a heterocyclic compound characterized by an imidazole ring, a phenyl group, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound may enhance its interaction with various biological targets.

The chemical formula of this compound is with a molecular weight of 188.18 g/mol. Its structure features an imidazole ring that contributes to its biological activity by participating in various biochemical interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of several bacterial strains, making it a candidate for further development into antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) studies indicate that the presence of the phenyl group enhances the lipophilicity and bioavailability of the compound, contributing to its anticancer efficacy.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [source], this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

Study 2: Anticancer Potential

A separate investigation published in [source] assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 15 µM, suggesting that the compound effectively inhibits cell growth and induces apoptosis. Further analysis indicated that the compound activates caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50/ MIC |

|---|---|---|---|

| 2-Oxo-5-methyl-2,3-dihydro-1H-imidazole-4-carbaldehyde | Structure | Antimicrobial | MIC: 64 µg/mL |

| 2-Oxo-5-benzyl-2,3-dihydro-1H-imidazole | Structure | Anticancer | IC50: 20 µM |

| 2-Oxo-5-(4-chlorophenyl)-2,3-dihydro-1H-imidazole | Structure | Anticancer & Antimicrobial | IC50: 10 µM; MIC: 32 µg/mL |

Q & A

Q. What are the established synthetic routes for 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions or Vilsmeier–Haack formylation. For example, the Vilsmeier–Haack method involves treating precursor imidazoles with POCl₃ and DMF under controlled temperatures (0–5°C), followed by hydrolysis . Yields are highly sensitive to solvent polarity and stoichiometry; polar aprotic solvents like DMF enhance electrophilic substitution, while excess POCl₃ may lead to side products. Evidence from similar imidazole derivatives shows that yields range from 70–85% under optimized conditions .

Q. Table 1: Synthetic Conditions and Yields

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier–Haack | POCl₃/DMF | 0–5°C | 70–85% | |

| MnO₂ oxidation | CH₂Cl₂ | RT, 2h | 85% | |

| Aldehyde condensation | Na₂S₂O₅/DMF | 120°C | 60–75% |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule data . Key parameters include hydrogen-bonding networks and torsional angles, which are validated using tools like PLATON . For example, weak C–H⋯O/S interactions in related imidazole derivatives were resolved using SHELXL’s restraints .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to identify aldehyde protons (~9.8 ppm) and imidazole ring protons (δ 7.2–8.1 ppm). Coupling patterns distinguish diastereotopic hydrogens in the dihydroimidazole ring .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and aldehyde C–H (~2820 cm⁻¹) .

- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer : Contradictions often arise from polymorphism or solvent-dependent conformers. For example, discrepancies in NMR coupling constants may indicate dynamic equilibria in solution. To resolve this:

- Perform variable-temperature NMR to detect conformational exchange .

- Compare SCXRD data with DFT-optimized geometries (e.g., using Gaussian) to validate solid-state vs. solution structures .

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions that influence packing .

Q. What strategies optimize the hydrogen-bonding network in co-crystals of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) guides co-crystal design. For example:

- Co-formers with complementary donors/acceptors (e.g., carboxylic acids) enhance stability via R₂²(8) motifs .

- Solvent-free grinding or slurry methods reduce kinetic traps. A study on similar imidazoles achieved 2.9 Å O–H⋯N bonds using succinic acid .

- Monitor π–π stacking (3.3–3.5 Å) via SCXRD to prevent amorphization .

Q. How can computational models predict the reactivity of the aldehyde group in nucleophilic additions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic sites. For example:

- The aldehyde carbon (f⁻ ≈ 0.15) is more reactive than the imidazole carbonyl .

- Solvent effects (e.g., DMSO’s polarity) are modeled via PCM, showing a 5–10 kcal/mol barrier reduction for imine formation .

- MD simulations (AMBER) assess steric hindrance from the phenyl group during nucleophilic attack .

Data Contradiction Analysis

Q. Why might synthetic yields vary between reported procedures, and how can reproducibility be improved?

- Methodological Answer : Variations arise from trace moisture (deactivates POCl₃) or inadequate purification. Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.